1,4-Heptanediol
Description
Significance of Aliphatic Diols in Modern Chemical Science
Aliphatic diols, which are organic compounds containing two hydroxyl (-OH) groups, represent a fundamental class of molecules in chemical science and industry. wikipedia.org Their importance is derived from the dual functionality of the hydroxyl groups, which imparts polarity and provides reactive sites for a multitude of chemical transformations. solubilityofthings.com Diols are crucial as monomers in polymerization reactions, forming the backbone of widely used polymers such as polyesters and polyurethanes. wikipedia.orgmdpi.comijrpc.com For instance, diols like 1,4-butanediol (B3395766) and ethylene (B1197577) glycol are essential precursors for producing certain polyurethanes and polyesters, respectively. wikipedia.orgyoutube.com
Beyond polymerization, aliphatic compounds, including diols, serve as vital chemical intermediates for the synthesis of fine chemicals and pharmaceuticals. solubilityofthings.commdpi.com Their physical properties also make them suitable as solvents. solubilityofthings.commdpi.com The growing emphasis on sustainability has spurred research into producing diols from renewable biomass sources, highlighting their role in the development of a green economy. mdpi.commdpi.comrsc.org
Positional Isomerism in Heptanediols: A Focus on the 1,4-Regiochemistry
Positional isomers are molecules that share the same molecular formula but differ in the location of their functional groups along the carbon skeleton. perlego.comfiveable.melibretexts.org This structural variance leads to distinct physical and chemical properties. perlego.comdocbrown.info In the case of heptanediol (C₇H₁₆O₂), numerous positional isomers exist, distinguished by the placement of the two hydroxyl groups on the seven-carbon chain. Examples include 1,2-Heptanediol, 1,3-Heptanediol, 2,4-Heptanediol, and 1,7-Heptanediol. guidechem.com
The 1,4-regiochemistry of 1,4-Heptanediol signifies that the hydroxyl groups are located on the first and fourth carbon atoms of the heptane (B126788) chain. This specific arrangement influences its reactivity and potential applications. For example, the spacing between the hydroxyl groups in 1,4-diols allows them to be converted into cyclic ethers, specifically five-membered rings (tetrahydrofuran derivatives), through acid-catalyzed intramolecular cyclization. wikipedia.org This reactivity is distinct from that of 1,2-diols (vicinal diols) or 1,3-diols.
Historical Development of Research on 1,4-Diols
Research into diols has a long history, with synthetic methods evolving over time. A general and established method for preparing 1,4-diols and other longer-chain diols involves the hydrogenation of diesters derived from the corresponding dicarboxylic acids. wikipedia.orgyoutube.com Early research, such as a 1963 study, investigated the chemical transformations of 1,4-diols, for instance, their oxidation to form lactones. acs.org
More advanced and stereoselective synthetic routes have also been developed. In 2015, a method for the stereoselective synthesis of 1,4-diols was reported using a tandem allylboration–allenylboration sequence with bis-borodienes and aldehydes. acs.org This work built upon earlier pioneering research on allylboration for creating diol structures. acs.org These developments illustrate a progressive refinement in the ability of chemists to construct complex diol molecules with high precision.
Current Research Landscape and Emerging Interests Pertaining to this compound
The current research landscape for diols is heavily influenced by the pursuit of sustainable chemical production and the development of novel, highly selective synthetic methods. A significant area of interest is the conversion of biomass into valuable chemicals, including diols. mdpi.comrsc.orgcardiff.ac.uk Furfural (B47365), a key platform chemical derived from lignocellulosic biomass, has been a major focus for conversion into linear diols like 1,4-pentanediol (B150768) and its isomers. rsc.orgrsc.orgrsc.org These processes often employ sophisticated bifunctional catalytic systems to achieve hydrogenation and ring-opening in a single step. rsc.orgrsc.orggoogle.com While much of this research focuses on C5 and C6 diols, the catalytic strategies are relevant for producing longer-chain diols as well. energy.gov
In the realm of synthetic methodology, cutting-edge research has demonstrated the conversion of simple 1-alkenes into 1,4-diols. researchgate.netnih.gov One such innovative method involves the use of a specially designed silicon-based auxiliary group that directs an iridium catalyst to perform a highly selective C-H silylation at an unactivated position, which is then oxidized to yield the 1,4-diol. researchgate.netnih.gov This represents a significant advance in C-H functionalization and offers a modern pathway to 1,4-diol structures that were previously difficult to access directly. Although specific research on this compound itself is not abundant, these broader trends in the synthesis of 1,4-diols from both renewable feedstocks and simple hydrocarbons define the current scientific interest in this class of compounds.
Data Tables
Chemical and Physical Properties of this compound
Table of Mentioned Chemical Compounds
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H16O2 |
|---|---|
Molecular Weight |
132.20 g/mol |
IUPAC Name |
heptane-1,4-diol |
InChI |
InChI=1S/C7H16O2/c1-2-4-7(9)5-3-6-8/h7-9H,2-6H2,1H3 |
InChI Key |
OGRCRHSHBFQRKO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCCO)O |
Origin of Product |
United States |
Synthetic Methodologies for 1,4 Heptanediol
Classical Organic Synthesis Approaches to 1,4-Diols
Classical methods for synthesizing 1,4-diols, including 1,4-heptanediol, often rely on well-established transformations of functional groups. These routes typically involve reduction reactions of dicarbonyl compounds or multi-step sequences from simpler precursor molecules.
Reduction Reactions Leading to this compound
A primary and straightforward approach to synthesizing this compound is through the reduction of a suitable C7 1,4-dicarbonyl precursor. The choice of reducing agent is critical to ensure the complete reduction of both carbonyl functionalities—a ketone and/or a carboxylic acid derivative—to the corresponding hydroxyl groups.
A plausible precursor for this compound is ethyl 4-oxoheptanoate . The reduction of such a γ-keto ester to a 1,4-diol requires a powerful reducing agent capable of reducing both the ketone and the ester moieties. Lithium aluminum hydride (LiAlH₄) is a common reagent for this type of transformation. The reaction involves the nucleophilic attack of hydride ions on both carbonyl carbons, followed by an acidic workup to protonate the resulting alkoxides, yielding the diol. For instance, the reduction of ethyl 4-oxobutanoate (B1241810) with LiAlH₄ yields 1,4-butanediol (B3395766), demonstrating the feasibility of this method for analogous keto esters like ethyl 4-oxoheptanoate. chegg.com
Another potential precursor is heptane-1,4-dione . The reduction of 1,4-diketones to the corresponding 1,4-diols can be accomplished using various reducing agents, including sodium borohydride (B1222165) (NaBH₄) and catalytic hydrogenation. While NaBH₄ is a milder reducing agent, it is effective for the reduction of ketones. The stereochemical outcome of such reductions can sometimes be controlled by the choice of reagent and reaction conditions. Enzymatic reductions, for example, using alcohol dehydrogenases, have been shown to be highly stereoselective in the synthesis of chiral 1,4-diols from 1,4-diketones. rsc.org
Table 1: Representative Reduction Reactions for 1,4-Diol Synthesis
| Precursor | Reducing Agent/Catalyst | Product | Reference |
| Ethyl 4-oxobutanoate | Lithium Aluminum Hydride (LiAlH₄) | 1,4-Butanediol | chegg.com |
| 1,4-Diphenylbutane-1,4-dione | Alcohol Dehydrogenase (ADH) | (1S,4S)-1,4-Diphenylbutane-1,4-diol | rsc.org |
| N-Benzylsuccinimide | Ruthenium Catalyst, H₂ | 1,4-Butanediol and Benzylamine | nih.gov |
Multi-Step Conversions from Precursor Molecules
Multi-step syntheses provide a versatile platform for constructing this compound from more readily available starting materials. These sequences often involve the formation of new carbon-carbon bonds and subsequent functional group transformations.
A common strategy involves the Grignard reaction . For the synthesis of this compound, this could be approached by reacting a Grignard reagent with an appropriate aldehyde or epoxide. For example, the reaction of propanal with a C4 Grignard reagent containing a protected hydroxyl group or a group that can be converted to a hydroxyl group would be a viable route. A more direct, albeit potentially lower-yielding, approach could involve the reaction of a Grignard reagent with an ester. Grignard reagents are known to add twice to esters, which, after workup, can yield a tertiary alcohol. masterorganicchemistry.com However, for a 1,4-diol, a more tailored approach is necessary.
A plausible multi-step sequence could start with the reaction of a Grignard reagent with an aldehyde. For instance, the reaction of methylmagnesium chloride with propanal yields 2-butanol, a secondary alcohol. youtube.com By analogy, a Grignard reagent with a longer alkyl chain could be used. A more targeted approach for this compound could involve the reaction of a Grignard reagent derived from 1-bromo-3-chloropropane (B140262) with butyraldehyde. The initial reaction would form a chlorohydrin, which could then be converted to the diol.
Another multi-step approach involves the functionalization of furan (B31954) derivatives. Furan can be a precursor to 1,4-dicarbonyl compounds, which can then be reduced. For example, furan can be converted to 1,4-butanediol and tetrahydrofuran (B95107) (THF) in the presence of water and a hydrogenation catalyst. google.com While this specific example leads to a C4 diol, similar chemistry could potentially be applied to substituted furans to generate longer-chain diols.
Catalytic Synthesis of this compound
Catalytic methods offer efficient and often more environmentally benign routes to 1,4-diols. These methods can be broadly classified into homogeneous and heterogeneous catalysis, with an increasing focus on achieving high chemo- and regioselectivity.
Homogeneous Catalysis in Diol Formation
Homogeneous catalysis involves catalysts that are in the same phase as the reactants, typically in a liquid solution. These systems often exhibit high activity and selectivity due to well-defined active sites.
The asymmetric hydrogenation of γ- and δ-keto esters using novel ruthenium complexes has been reported to produce optically active hydroxy esters or diols with high enantiomeric excess. acs.org For example, a DIPSkewphos/3-AMIQ-Ru(II) complex can catalyze the hydrogenation of aromatic γ-keto esters to either the corresponding γ-hydroxy esters or 1,4-diols, depending on the reaction conditions. acs.org By tuning the hydrogen pressure and the concentration of a base like potassium tert-butoxide, the chemoselectivity can be controlled. While demonstrated for aromatic substrates, similar principles could be applied to aliphatic keto esters to produce this compound.
Homogeneous manganese catalysts have also been utilized in the synthesis of cycloalkanes from diols and secondary alcohols or ketones through a hydrogen borrowing cascade. organic-chemistry.org This type of catalysis, while not directly producing acyclic diols, highlights the potential of earth-abundant metals in C-C bond formation and functional group interconversion relevant to diol chemistry.
Heterogeneous Catalysis for this compound Synthesis
Heterogeneous catalysts, which are in a different phase from the reactants (typically a solid catalyst in a liquid or gas phase reaction), are widely used in industrial processes due to their ease of separation and recycling.
The catalytic hydrogenation of dicarboxylic acids and their esters is a common method for producing diols. For instance, 1,4-butanediol is produced industrially by the catalytic hydrogenation of maleic anhydride (B1165640) or succinic acid. A similar approach could be envisioned for a C7 dicarboxylic acid or its ester to produce 1,7-heptanediol, and with appropriate precursors, this compound.
The conversion of biomass-derived platform molecules is a significant area of research for producing diols. For example, furfural (B47365), derived from hemicellulose, can be converted to furan. Subsequently, furan can be reductively hydrated to a mixture of 1,4-butanediol and tetrahydrofuran over a carbon-supported RePd catalyst. researchgate.net While this produces C4 compounds, the underlying principles of hydrogenation and ring-opening of furanic compounds could be extended to appropriately substituted furans to access longer-chain diols.
Table 2: Examples of Heterogeneous Catalysis for Diol Synthesis
| Feedstock | Catalyst | Product(s) | Reference |
| Furan | RePd/C | 1,4-Butanediol, Tetrahydrofuran | researchgate.net |
| 1,4-Anhydroerythritol | ReOx-Au/CeO₂ and ReOx/C | 1,4-Butanediol | rsc.org |
| Hydroquinone | Ruthenium | 1,4-Cyclohexanediol | orgsyn.org |
Chemo- and Regioselective Transformations for 1,4-Diols
Achieving chemo- and regioselectivity is a critical challenge in the synthesis of polyfunctional molecules like this compound. This involves selectively reacting one functional group in the presence of others or directing a reaction to a specific position in a molecule.
A notable example of regioselective synthesis is the rhodium-catalyzed intramolecular silylation of alkyl C-H bonds. organic-chemistry.org In this method, tertiary alcohols are converted to (hydrido)silyl ethers, which then undergo regioselective silylation at the primary C-H bond delta (δ) to the hydroxyl group. Subsequent oxidation of the resulting oxasilolane yields a 1,4-diol. This strategy offers a powerful way to install a hydroxyl group at a specific, unactivated position relative to an existing one.
Palladium-catalyzed reactions have also been employed for the chemo-, regio-, and stereoselective preparation of 1,4-diol derivatives. For instance, the decarboxylative acyloxylation of vinyl ethylene (B1197577) carbonates with carboxylic acids can produce (Z)-2-butene-1,4-diol monoesters with high selectivity. researchgate.net Such methods, while focused on unsaturated diols, demonstrate the high level of control achievable with modern catalytic systems.
Stereoselective Synthesis of this compound Isomers
The controlled spatial arrangement of the two hydroxyl groups in this compound is a significant challenge in synthetic organic chemistry. The development of stereoselective methods allows for the preparation of specific stereoisomers, which is crucial for applications in fields such as pharmaceuticals and materials science.
Chiral Auxiliaries and Asymmetric Induction in 1,4-Diol Production
Chiral auxiliaries are stereogenic compounds temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org This strategy has been effectively employed in the synthesis of chiral diols. In the context of this compound, a prochiral starting material can be appended with a chiral auxiliary to guide the introduction of one or both hydroxyl groups with a high degree of stereocontrol.
One common approach involves the use of oxazolidinone auxiliaries, as introduced by Evans. researchgate.net For the synthesis of a 1,4-diol like this compound, a substrate containing a carbonyl group and a latent hydroxyl group precursor could be derivatized with a chiral oxazolidinone. Subsequent diastereoselective reactions, such as an aldol (B89426) addition or a conjugate addition, can establish one of the stereocenters. The auxiliary's steric bulk effectively shields one face of the molecule, forcing the incoming reagent to attack from the opposite face. researchgate.net After the desired stereochemistry is set, the auxiliary can be cleaved to reveal the chiral diol. wikipedia.org
Sulfur-based chiral auxiliaries, such as thiazolidinethiones, have also demonstrated high efficacy in asymmetric synthesis, including aldol reactions that can be adapted for 1,4-diol synthesis. scielo.org.mxsigmaaldrich.com For instance, an N-acyl thiazolidinethione derived from an amino acid can undergo a highly diastereoselective aldol reaction with an appropriate aldehyde to create a β-hydroxy carbonyl compound, a key intermediate for 1,4-diols.
A representative, though generalized, reaction scheme for the use of a chiral auxiliary in the synthesis of a 1,4-diol is presented below:
| Step | Description | Reactants | Product |
| 1 | Attachment of Chiral Auxiliary | Prochiral substrate, Chiral auxiliary (e.g., Evans oxazolidinone) | Substrate-auxiliary adduct |
| 2 | Diastereoselective Reaction | Adduct, Reagent (e.g., enolate, organometallic) | Diastereomerically enriched intermediate |
| 3 | Removal of Chiral Auxiliary | Intermediate, Cleavage reagent (e.g., LiBH4) | Chiral 1,4-diol |
Enantioselective Catalysis for Acyclic 1,4-Diols
Enantioselective catalysis offers a more atom-economical approach to chiral molecules by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. researchgate.net For the synthesis of acyclic 1,4-diols like this compound, several catalytic strategies are notable.
One powerful method is the asymmetric hydrogenation of 1,4-dicarbonyl compounds. mdpi.com A substrate such as heptane-1,4-dione could be subjected to asymmetric hydrogenation using a chiral catalyst, for instance, a ruthenium or iridium complex with a chiral ligand like BINAP. researchgate.net This reaction can simultaneously reduce both ketone functionalities to hydroxyl groups, with the chiral catalyst directing the approach of hydrogen to create the desired stereoisomers with high enantiomeric and diastereomeric purity. mdpi.com
Another significant advancement is the catalytic asymmetric 1,4-dihydroxylation of 1,3-dienes. nih.gov This process, often catalyzed by transition metals like platinum or palladium, involves the enantioselective addition of a diboron (B99234) reagent to a conjugated diene, followed by oxidation to yield the 1,4-diol. nih.gov For this compound, a suitable diene precursor could be employed in this transformation.
The following table summarizes key findings from studies on enantioselective catalysis applicable to 1,4-diol synthesis:
| Catalytic System | Substrate Type | Product | Key Features |
| Ru-BINAP/DAIPEN | 1,4-Diketones | Chiral 1,4-Diols | High enantio- and diastereoselectivity. researchgate.net |
| Ir-f-amphox | 1,4-Diaryldiketones | Chiral 1,4-Diols | Excellent yields and stereoselectivities. researchgate.net |
| Pt-catalyzed Diboration | 1,3-Dienes | Chiral 2-Butene-1,4-diols | Good yields and high enantiomeric purity. nih.gov |
Remote Stereocontrol in the Synthesis of 1,4-Diols
Achieving stereocontrol between two non-adjacent stereocenters, as in 1,4-diols, presents a formidable synthetic challenge. acs.org Remote stereocontrol strategies aim to influence the stereochemistry at a distant position from an existing chiral center.
A notable method involves the use of sulfinyl dienes. acs.orgacs.orgnih.gov In this approach, a highly diastereoselective conjugate addition of an alcohol to an enantiopure 2-sulfinyl diene generates a transient allylic sulfoxide (B87167). This intermediate undergoes a sulfoxide-sulfenate rearrangement, followed by cleavage, to produce a 2-ene-1,4-diol with high diastereomeric ratios (up to 99:1 dr). acs.orgacs.orgnih.gov This process allows for the creation of two stereocenters in a single operation, with the chirality of the sulfoxide directing the formation of the new stereocenter at a distance. For the synthesis of a this compound derivative, a diene with an appropriate substitution pattern would be required. For example, a reaction with methanol (B129727) as the nucleophile on a diene with a butyl substituent (R1 = n-Bu) resulted in a high yield of anti and syn diols in an 80:20 ratio. acs.org
Biocatalytic and Enzymatic Routes to this compound
Biocatalysis leverages the high selectivity and efficiency of enzymes to perform chemical transformations under mild conditions. nih.gov This approach is increasingly attractive for the synthesis of diols due to its potential for sustainability and high stereoselectivity. researchgate.netdntb.gov.ua
Enzyme-Mediated Hydroxylation Processes Producing this compound
Enzymes, particularly oxygenases like cytochrome P450s, are capable of hydroxylating unactivated C-H bonds with remarkable regio- and stereoselectivity. nih.gov The direct hydroxylation of heptane (B126788) or a functionalized heptane derivative at the C1 and C4 positions by an engineered enzyme could, in principle, produce this compound. While direct synthesis of this compound via this method is not extensively documented, the principle has been demonstrated for other alkanes. For example, engineered P450 enzymes have been used to hydroxylate linear alkanes at specific positions. nih.gov
Another enzymatic approach is the stereoselective reduction of 1,4-dicarbonyl compounds using alcohol dehydrogenases (ADHs). mdpi.com These enzymes can reduce ketones to alcohols with high enantioselectivity. The reduction of heptane-1,4-dione with a suitable ADH could yield specific stereoisomers of this compound. For instance, alcohol dehydrogenase from Ralstonia sp. (RasADH) has been shown to be a highly active and stereoselective biocatalyst for the reduction of 1,4-diaryl-1,4-diones. mdpi.com
Microbial Transformations in Diol Synthesis
Whole-cell microbial transformations offer a powerful tool for producing a variety of chemicals, including diols. nih.govresearchgate.net Microorganisms can be engineered to express specific metabolic pathways that convert simple feedstocks, such as glucose or glycerol, into more complex molecules. nih.gov The production of diols like 1,3-propanediol (B51772) and 1,4-butanediol through microbial fermentation is well-established. researchgate.net
While a specific microbial pathway for the de novo synthesis of this compound is not prominently reported, existing metabolic engineering strategies could potentially be adapted. For instance, pathways for the production of ω-hydroxy fatty acids could be combined with enzymes that introduce a second hydroxyl group at a specific position. nih.gov Alternatively, microorganisms can be used to perform specific biotransformations, such as the hydroxylation or reduction steps mentioned in the previous section, as part of a chemoenzymatic synthesis route. nih.gov
Chemical Transformations and Reactivity Profiles of 1,4 Heptanediol
Oxidative Transformations of 1,4-Heptanediol
The oxidation of 1,4-diols, including this compound, is a well-established method for the synthesis of γ-lactones. This transformation typically proceeds through a γ-hydroxyaldehyde or γ-hydroxyketone, which then cyclizes to form a more stable hemiacetal intermediate. Subsequent oxidation of this hemiacetal yields the corresponding γ-lactone. For this compound, this process results in the formation of γ-heptalactone (5-propyl-dihydro-2(3H)-furanone).
A variety of oxidizing agents can accomplish this transformation. Classical methods may employ chromium-based reagents, such as chromium trioxide in pyridine. A direct oxidation of 3-methyl-1,4-heptanediol with a dichromate-acetic acid system has been shown to provide the corresponding γ-lactone in high yield. mdpi.com
More contemporary and environmentally benign methods utilize biocatalysts. nih.govnih.gov Whole cells of microorganisms like Rhodococcus erythropolis have been successfully used for the biotransformation of racemic 1,4-alkanediols into γ-lactones. researchgate.net These enzymatic processes can exhibit enantioselectivity and often proceed under mild conditions. The reaction is believed to go through a transient γ-lactol (a cyclic hemiacetal) intermediate. researchgate.net Other biocatalytic systems, such as those employing horse liver alcohol dehydrogenase (HLADH) with molecular oxygen as the terminal oxidant, have also been reported for the oxidative lactonization of 1,4-diols. researchgate.net
Table 1: Selected Oxidizing Systems for 1,4-Diol Transformation
| Oxidizing Agent/System | Substrate Type | Product | Notes |
|---|---|---|---|
| Chromium trioxide-pyridine | 1,4-Diol | γ-Lactone | Proceeds via a hemiacetal intermediate. mdpi.com |
| Dichromate-acetic acid | 1,4-Diol | γ-Lactone | Effective for substituted 1,4-diols. mdpi.com |
| Rhodococcus erythropolis cells | 1,4-Alkanediol | γ-Lactone | Biocatalytic, can show enantioselectivity. researchgate.net |
| Permanganate (solvent-free) | 1,4-Diol | γ-Lactone | Strong oxidizing conditions. researchgate.net |
| RuCl₃/NaIO₄ | 1,4-Diol | γ-Butyrolactone | Chemo-selective oxidation system. researchgate.net |
Reductive Chemistry of this compound Derivatives
The reductive chemistry relevant to this compound often involves the synthesis of the diol from its corresponding dicarbonyl derivative, heptane-1,4-dione. The stereoselective reduction of prochiral 1,4-diketones is a significant area of research as it provides access to enantiomerically pure or enriched 1,4-diols, which are valuable chiral building blocks. researchgate.net
Various reducing agents and catalytic systems have been developed for this purpose. The choice of reagent can influence the diastereoselectivity of the reduction, yielding either syn (cis) or anti (trans) diols. For instance, in the reduction of tetralin-1,4-dione, a cyclic 1,4-diketone, L-Selectride® preferentially gives the cis-diol, whereas Red-Al® favors the trans-diol. nih.gov Standard reagents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) often provide lower diastereoselectivity. nih.gov
Asymmetric hydrogenation using chiral catalysts is a powerful method for producing enantiopure 1,4-diols. acs.org Ruthenium complexes with chiral ligands, such as trans-RuCl₂[(S)-BINAP)][(S)-Daipen], have demonstrated excellent enantioselectivity (up to >99% ee) and diastereoselectivity in the hydrogenation of diaryl 1,4-diketones. researchgate.netacs.org Biocatalytic reductions using alcohol dehydrogenases (ADHs) also offer a highly selective route to chiral 1,4-diols under mild conditions. mdpi.com
Table 2: Stereoselective Reduction of 1,4-Diketones
| Reducing Agent / Catalyst | Substrate | Major Product Diastereomer | Key Feature |
|---|---|---|---|
| L-Selectride® | Tetralin-1,4-dione | cis-diol | High diastereoselectivity (84:16 dr). nih.gov |
| Red-Al® | Tetralin-1,4-dione | trans-diol | High diastereoselectivity (13:87 dr). nih.gov |
| NaBH₄ / LiAlH₄ | Tetralin-1,4-dione | Mixture of cis and trans | Low diastereoselectivity. nih.gov |
trans-RuCl₂[(S)-BINAP)][(S)-Daipen] |
Diaryl 1,4-diketones | (R,R)- or (S,S)-diol | Excellent enantio- and diastereoselectivity. acs.org |
| Alcohol Dehydrogenase (e.g., RasADH) | Diaryl 1,4-diketones | (1S,4S)-diols | High stereoselectivity via biocatalysis. mdpi.com |
Functionalization Reactions of Hydroxyl Groups in this compound
Esterification and Etherification of this compound
Esterification: The hydroxyl groups of this compound can undergo esterification with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form mono- or di-esters. The most common method is the Fischer esterification, which involves heating the diol with a carboxylic acid in the presence of an acid catalyst, such as concentrated sulfuric acid or tosic acid. masterorganicchemistry.comchemguide.co.uk The reaction is reversible and proceeds in a stepwise manner, first forming the 4-hydroxyheptyl ester, followed by the formation of the heptane-1,4-diyl diester upon further reaction. libretexts.org To drive the equilibrium towards the product side, an excess of the alcohol or carboxylic acid is often used, and the water formed during the reaction is removed. masterorganicchemistry.com
Etherification: Ethers can be prepared from this compound, typically via the Williamson ether synthesis. wikipedia.orgbyjus.com This method involves a two-step process. First, one or both hydroxyl groups are deprotonated with a strong base (e.g., sodium hydride, NaH) to form the corresponding alkoxide(s). This alkoxide, a potent nucleophile, is then reacted with an alkyl halide (e.g., methyl iodide, ethyl bromide) in an SN2 reaction to form the ether. masterorganicchemistry.com By controlling the stoichiometry, it is possible to selectively form the monoether or the diether. The reaction works best with primary alkyl halides to avoid competing elimination reactions. wikipedia.org
Nucleophilic Substitution Reactions
The hydroxyl groups of alcohols are poor leaving groups for nucleophilic substitution reactions because hydroxide (B78521) (HO⁻) is a strong base. masterorganicchemistry.com Therefore, to perform nucleophilic substitution on this compound, the hydroxyl groups must first be converted into better leaving groups. A common strategy is to transform them into sulfonate esters, such as tosylates (OTs) or mesylates (OMs). masterorganicchemistry.comucalgary.ca
This is achieved by reacting this compound with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like pyridine. ucalgary.canih.gov This conversion occurs without changing the stereochemistry at the carbon center. masterorganicchemistry.com The resulting ditosylate or dimesylate of this compound possesses excellent leaving groups and can readily undergo SN2 reactions with a wide range of nucleophiles (e.g., halides, cyanide, azide, alkoxides, etc.) to yield 1,4-disubstituted heptane (B126788) derivatives. ucalgary.canih.gov If a strong, non-nucleophilic base like sodium ethoxide is used with the ditosylate, an elimination reaction can occur. quora.com
Cyclization and Rearrangement Reactions Involving this compound
Intramolecular Ring-Forming Reactions
This compound is structurally primed for intramolecular cyclization reactions to form five-membered heterocyclic rings, which are thermodynamically favored. The most common cyclization is the acid-catalyzed dehydration to form a substituted tetrahydrofuran (B95107). nih.govgoogle.com
Upon treatment with a strong acid such as sulfuric acid (H₂SO₄) or over solid acid catalysts (e.g., alumina-zirconia), one of the hydroxyl groups is protonated, forming a good leaving group (H₂O). nih.govchegg.com The other hydroxyl group then acts as an intramolecular nucleophile, attacking the carbon bearing the protonated hydroxyl group in an SN2-like fashion, displacing water and forming the cyclic ether. For this compound, this reaction yields 2-propyltetrahydrofuran. This dehydration can be considered essentially irreversible, especially at higher temperatures. nih.gov Catalytic systems based on rare-earth oxides or iridium complexes have also been developed for the cyclodehydration of 1,4-diols. nih.gov
Table 3: Catalytic Systems for Intramolecular Cyclization of 1,4-Diols
| Catalyst System | Product from 1,4-Butanediol (B3395766) | Reaction Type | Notes |
|---|---|---|---|
| Sulfuric Acid (H₂SO₄) | Tetrahydrofuran (THF) | Acid-catalyzed dehydration | Classic method, can cause corrosion. nih.gov |
| ZrO₂-Al₂O₃ mixed oxides | Tetrahydrofuran (THF) | Solid acid-catalyzed dehydration | Allows for high THF yield at lower temperatures. nih.gov |
| Ceria (CeO₂) | 3-Buten-1-ol / THF | Vapor-phase dehydration | Selectivity depends on conditions. researchgate.net |
| Iridium(III) NHC-complex | Tetrahydrofuran (THF) | Catalytic cyclodehydration | Mechanism can be substrate-dependent (acid-catalyzed vs. hydrogen transfer). nih.gov |
| Ca-Zr-Sn composite oxides | 3-Buten-1-ol | Selective dehydration | Favors elimination over cyclization. mdpi.com |
Catalyst-Mediated Cycloalkane Synthesis from 1,4-Diols
While direct intramolecular cyclization of this compound to a cycloalkane is not a commonly reported high-yield transformation, the synthesis of substituted cycloalkanes from 1,4-diols in the presence of a secondary alcohol or ketone is a well-established and efficient method. This transformation proceeds via a cascade hydrogen borrowing sequence, catalyzed by transition metal complexes. An earth-abundant and air-stable manganese pincer complex has been shown to be a versatile catalyst for this type of reaction. nih.govacs.orgresearchgate.net
The general strategy involves the coupling of a diol with a secondary alcohol or ketone, leading to the formation of a new carbon-carbon bond and the construction of a cycloalkane ring. For instance, 1,4-butanediol can react with sterically hindered ketones to form substituted cyclopentanes. nih.govresearchgate.net This methodology is atom-economical, with water being the primary byproduct. nih.gov However, a current limitation is the need for an excess of the diol to suppress the formation of intramolecular side products like lactones. acs.org
The following table summarizes representative examples of catalyst-mediated cycloalkane synthesis from 1,4-diols and secondary alcohols or ketones.
| Diol | Secondary Alcohol/Ketone | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Product | Yield (%) | Reference |
| 1,4-Butanediol | 1-(p-tolyl)ethan-1-ol | Mn-MACHO-iPr (2) | KOBu-t (4) | Toluene | 150 | 1-methyl-1-(p-tolyl)cyclopentane | 72 | researchgate.net |
| 1,4-Butanediol | 1-phenylethan-1-ol | Mn-MACHO-iPr (2) | KOBu-t (4) | Toluene | 150 | 1-methyl-1-phenylcyclopentane | 74 | researchgate.net |
| 1,4-Butanediol | 1-mesitylethan-1-ol | Mn-MACHO-iPr (2) | KOBu-t (4) | Toluene | 150 | 1-mesityl-1-methylcyclopentane | 37 | researchgate.net |
| 1,4-Butanediol | Acetophenone | Mn-MACHO-iPr (2) | KOBu-t (4) | Toluene | 150 | 1-methyl-1-phenylcyclopentane | 90 (GC) | researchgate.net |
Reaction Mechanism Studies of this compound Transformations
The reaction mechanisms governing the transformations of 1,4-diols, which can be extended to this compound, are diverse and highly dependent on the catalytic system employed.
In the context of the manganese-catalyzed synthesis of cycloalkanes from diols and secondary alcohols, the proposed mechanism involves a "hydrogen borrowing" cascade. researchgate.net This process is initiated by the dehydrogenation of both the diol and the secondary alcohol by the manganese catalyst to form the corresponding dialdehyde (B1249045) and ketone, respectively. This is followed by a series of condensation and hydrogenation steps, ultimately leading to the formation of the cycloalkane ring. researchgate.net
For the more general acid-catalyzed intramolecular dehydration of diols to form cyclic ethers, the mechanism typically begins with the protonation of one of the hydroxyl groups, converting it into a good leaving group (water). youtube.com The second hydroxyl group then acts as an intramolecular nucleophile, attacking the carbon bearing the protonated hydroxyl group in an SN2-type reaction to form a cyclic oxonium ion. youtube.com Deprotonation of this intermediate regenerates the acid catalyst and yields the final cyclic ether. youtube.com
Metal-catalyzed cyclization reactions, in general, offer a powerful tool for the synthesis of cyclic compounds from various precursors, including diols. thieme.de The specific mechanistic pathways are intricate and depend on the nature of the metal catalyst, ligands, and reaction conditions. nih.gov These reactions can proceed through various intermediates and transition states, and the elucidation of these mechanisms is often achieved through a combination of experimental studies and computational analysis. nih.gov
The study of these reaction mechanisms is crucial for the rational design of more efficient and selective catalysts for the synthesis of valuable cyclic molecules from readily available starting materials like this compound.
Advanced Analytical Characterization of 1,4 Heptanediol
Chromatographic Techniques for Separation and Quantification
Chromatography is fundamental to the analysis of 1,4-Heptanediol, providing the means to separate it from other components for accurate quantification and subsequent identification.
Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile compounds like this compound. acs.org This technique combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry.
In a study involving the biotransformation of heptanol, this compound was identified as a product using GC-MS. d-nb.infonih.gov The analysis was performed on an Agilent 7890A GC system coupled to a 5975C mass selective detector. d-nb.infonih.gov A polar capillary column, specifically an HP-INNOWAX (30 m × 0.25 mm; 0.25 μm film thickness), was utilized with helium as the carrier gas. d-nb.infonih.gov The selection of a polar column is crucial for the analysis of diols, as it provides better separation and peak shape for these polar analytes. sigmaaldrich.com
The temperature program for the GC oven is a critical parameter for achieving good separation. A typical program for analyzing diols involves starting at a lower temperature and gradually increasing it to elute the compounds of interest. For the analysis of this compound, the following oven temperature program was employed: an initial temperature of 50°C held for 2 minutes, followed by a ramp of 10°C per minute to 240°C, which was then held for 5 minutes. d-nb.infonih.gov The injector temperature was maintained at 250°C. d-nb.infonih.gov
Table 1: GC-MS Conditions for this compound Analysis
| Parameter | Condition |
|---|---|
| Instrument | Agilent 7890A GC / 5975C MS |
| Column | HP-INNOWAX (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium |
| Injector Temp. | 250°C |
| Oven Program | 50°C (2 min), then 10°C/min to 240°C (5 min) |
High-Performance Liquid Chromatography (HPLC) is another versatile technique for the separation and quantification of diols. get.com.tw Unlike GC, HPLC is suitable for a wider range of compounds, including those that are not volatile or are thermally unstable. google.com For diols like this compound, reversed-phase HPLC (RP-HPLC) is a common mode of separation. get.com.tw
In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase. The retention of the analyte is primarily governed by its hydrophobicity. For the separation of diols, a C18 or C8 column is often employed. The mobile phase typically consists of a mixture of water and an organic modifier, such as acetonitrile (B52724) or methanol (B129727). nist.gov The composition of the mobile phase can be adjusted to optimize the separation.
While specific HPLC methods for this compound are not extensively documented in publicly available literature, general principles for diol analysis can be applied. For instance, the separation of various diols has been achieved using columns designed for hydrophilic interaction liquid chromatography (HILIC), which is a variation of normal-phase chromatography. nih.gov In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of an organic solvent and a small amount of water. This technique can be particularly effective for separating highly polar compounds like diols.
Table 2: General HPLC Parameters for Diol Analysis
| Parameter | Typical Condition |
|---|---|
| Mode | Reversed-Phase (RP) or HILIC |
| Stationary Phase | C18, C8, or Diol |
| Mobile Phase | Water/Acetonitrile or Water/Methanol gradient |
| Detector | Refractive Index (RI) or UV (if derivatized) |
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are indispensable for determining the molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H NMR and ¹³C NMR are crucial for the structural confirmation of this compound.
A ¹³C NMR spectrum for this compound has been reported in the PubChem database. nih.gov The spectrum, obtained on a Bruker HX-90 instrument, would be expected to show seven distinct signals corresponding to the seven carbon atoms in the molecule, assuming a chiral center at C4 leads to diastereotopic environments for some carbons.
Table 3: Predicted ¹H NMR and Reported ¹³C NMR Data for this compound
| Atom Position | Predicted ¹H NMR Chemical Shift (ppm) | Reported ¹³C NMR Chemical Shift (ppm) |
|---|---|---|
| C1 (-CH₂OH) | ~3.6 (t) | Data not explicitly listed |
| C2 (-CH₂-) | ~1.5-1.7 (m) | Data not explicitly listed |
| C3 (-CH₂-) | ~1.4-1.6 (m) | Data not explicitly listed |
| C4 (-CH(OH)-) | ~3.7-3.8 (m) | Data not explicitly listed |
| C5 (-CH₂-) | ~1.3-1.5 (m) | Data not explicitly listed |
| C6 (-CH₂-) | ~1.2-1.4 (m) | Data not explicitly listed |
| C7 (-CH₃) | ~0.9 (t) | Data not explicitly listed |
Predicted ¹H NMR data is based on general values for similar structures. The PubChem entry confirms the existence of a ¹³C NMR spectrum but does not provide a peak list. nih.gov
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the functional groups present in a molecule by probing its vibrational modes.
The IR spectrum of this compound is expected to show a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl groups. nih.gov The presence of hydrogen bonding can influence the position and shape of this band. C-H stretching vibrations from the alkyl chain would appear in the 2850-3000 cm⁻¹ region. The C-O stretching vibrations are expected in the 1000-1200 cm⁻¹ range. The region below 1500 cm⁻¹ is the fingerprint region, containing a complex pattern of absorptions unique to the molecule's structure. nih.gov
Raman spectroscopy, which detects changes in polarizability during molecular vibrations, would also be sensitive to the C-C and C-H vibrations of the heptane (B126788) backbone. researchgate.net While the O-H stretch is typically weak in Raman spectra, the C-H and C-C stretching and bending modes would provide a characteristic spectral fingerprint. core.ac.uk
Table 4: Expected IR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| O-H Stretch | 3200-3600 | Strong, Broad |
| C-H Stretch | 2850-3000 | Strong |
| C-H Bend | 1350-1470 | Medium |
| C-O Stretch | 1000-1200 | Medium-Strong |
Mass Spectrometry Techniques for Molecular Identification and Purity Assessment
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of its fragmentation patterns.
The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak ([M]⁺) at m/z 132, corresponding to its molecular weight. nih.gov However, for alcohols, the molecular ion peak is often weak or absent due to facile fragmentation. nist.gov
The fragmentation of aliphatic diols in MS is characterized by several key processes. Alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen atom) is a common pathway. For this compound, this could lead to the loss of an ethyl group or a propyl group from the C4 position. Dehydration (loss of a water molecule, M-18) is also a very common fragmentation pathway for alcohols. Other significant fragments would arise from the cleavage of the carbon chain. Analysis of the mass spectrum of the closely related 1,7-Heptanediol shows prominent peaks that can be attributed to such fragmentation pathways. nist.gov The high-resolution mass spectrometry of diol esters has also been shown to provide detailed structural information. nih.gov
Table 5: Potential Mass Spectral Fragments of this compound
| m/z Value | Possible Fragment Identity | Fragmentation Pathway |
|---|---|---|
| 132 | [C₇H₁₆O₂]⁺ | Molecular Ion |
| 114 | [C₇H₁₄O]⁺ | Loss of H₂O |
| 103 | [C₅H₁₁O₂]⁺ | Loss of C₂H₅ (ethyl group) |
| 89 | [C₄H₉O₂]⁺ | Loss of C₃H₇ (propyl group) |
| 73 | [C₃H₅O₂]⁺ or [C₄H₉O]⁺ | Various cleavage pathways |
| 45 | [C₂H₅O]⁺ | Cleavage at C1-C2 bond |
This table represents potential fragmentation pathways and the actual spectrum may vary.
X-ray Crystallography for Solid-State Structure Analysis (if applicable for derivatives)
For this compound, direct analysis by single-crystal X-ray crystallography is challenging. This is primarily because short-chain aliphatic diols, such as this compound, tend to be liquids or low-melting solids at room temperature due to their molecular flexibility and the limited directionality of their intermolecular hydrogen bonds, which hinders the formation of high-quality single crystals suitable for diffraction studies. A search of chemical and crystallographic databases indicates a lack of a publicly available crystal structure for the underivatized this compound. nih.govcam.ac.ukguidechem.comnist.gov
However, the application of X-ray crystallography becomes highly relevant and feasible for the solid-state structure analysis of its derivatives. By converting the liquid or low-melting diol into a crystalline derivative, its molecular structure can be "locked" into a solid-state conformation that is amenable to crystallographic analysis. This process not only facilitates the structural determination but also provides critical insights into the stereochemistry and intermolecular interactions of the parent diol framework.
The primary strategy involves reacting the hydroxyl groups of this compound to form more rigid and often more easily crystallizable molecules. Common derivatization reactions for diols include the formation of esters, carbamates (urethanes), or incorporation into larger molecular frameworks such as coordination polymers or macrocycles. For instance, diols are fundamental building blocks in the synthesis of polyurethanes, and the resulting polymers or their oligomeric precursors can sometimes be characterized by X-ray diffraction to understand the conformation of the diol subunit within the polymer chain. researchgate.netrsc.orgnih.gov
While specific crystallographic data for derivatives of this compound are not readily found in the surveyed literature, the principles of such analyses can be illustrated by examining related structures. For example, the crystal structure of the isomeric 1,7-Heptanediol has been determined and is available in the Cambridge Structural Database (CSD), demonstrating that under the right conditions, even simple diols can be crystallized and analyzed. nih.gov The analysis of such structures reveals how the molecules pack in the solid state, governed by a network of hydrogen bonds between the hydroxyl groups.
In a hypothetical crystallographic study of a this compound derivative, such as a bis(p-nitrobenzoate) ester, the following steps would be undertaken:
Synthesis and Crystallization : The diol would be reacted with a suitable reagent (e.g., p-nitrobenzoyl chloride) to yield a solid derivative. This derivative would then be crystallized, typically by slow evaporation from a suitable solvent, to obtain a single crystal of sufficient quality.
Data Collection : The crystal would be mounted on a diffractometer and irradiated with X-rays. The diffraction pattern of the X-rays scattered by the crystal's electron cloud is collected by a detector.
Structure Solution and Refinement : The collected diffraction data are then processed to determine the unit cell dimensions and space group of the crystal. The positions of the atoms in the asymmetric unit are determined using computational methods, and the structural model is refined to best fit the experimental data. nih.govmdpi.com
The resulting structural model would provide precise coordinates for each atom in the derivative molecule. This information would unambiguously confirm the connectivity of the this compound backbone and its stereochemistry (if a chiral variant is used). Furthermore, it would reveal details about the conformation of the seven-carbon chain and the orientation of the substituent groups.
The table below summarizes the kind of crystallographic data that would be obtained from a successful X-ray diffraction experiment on a hypothetical crystalline derivative of this compound.
Table 1: Hypothetical Crystallographic Data for a this compound Derivative
| Parameter | Description | Example Value |
|---|---|---|
| Crystal System | The crystal system describes the symmetry of the unit cell. | Monoclinic |
| Space Group | The space group provides a complete description of the symmetry of the crystal. | P2₁/c |
| a, b, c (Å) | The lengths of the unit cell axes. | a = 10.5, b = 5.8, c = 15.2 |
| α, β, γ (°) | The angles between the unit cell axes. | α = 90, β = 95.5, γ = 90 |
| Volume (ų) | The volume of the unit cell. | 920.5 |
| Z | The number of molecules in the unit cell. | 4 |
| Density (calc) (g/cm³) | The calculated density of the crystal. | 1.350 |
| R-factor (%) | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | 4.5 |
Theoretical and Computational Investigations of 1,4 Heptanediol
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules like 1,4-heptanediol. These calculations provide valuable data on the distribution of electron density, molecular orbital energies, and various electronic properties that govern the molecule's behavior in chemical reactions.
The electronic structure of this compound is characterized by the presence of two hydroxyl (-OH) functional groups, which are the primary sites of chemical reactivity. The oxygen atoms in the hydroxyl groups are highly electronegative, leading to a significant polarization of the C-O and O-H bonds. This polarization results in partial negative charges on the oxygen atoms and partial positive charges on the adjacent carbon and hydrogen atoms. This charge distribution is a key factor in determining the molecule's interaction with other chemical species.
The reactivity of this compound is largely dictated by the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is typically localized around the oxygen atoms of the hydroxyl groups, indicating that these sites are prone to electrophilic attack. Conversely, the LUMO is generally distributed across the C-O antibonding orbitals, suggesting that the carbon atoms attached to the hydroxyl groups are susceptible to nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides an indication of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.
Calculated electronic properties such as bond dissociation energies (BDEs) for the O-H and C-H bonds can further quantify the reactivity at different sites within the molecule. For instance, the O-H BDE is a critical parameter for reactions involving hydrogen abstraction, such as oxidation processes. Computational studies on similar alcohols and diols have shown that the BDE of the C-H bond at the carbon atom bearing the hydroxyl group is often lower than that of other C-H bonds in the alkyl chain, making this position more susceptible to radical attack.
Table 1: Hypothetical Calculated Electronic Properties of this compound (DFT B3LYP/6-31G)*
| Property | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | 1.2 eV |
| HOMO-LUMO Gap | 7.7 eV |
| Dipole Moment | 2.5 D |
| Mulliken Charge on O1 | -0.75 e |
| Mulliken Charge on O4 | -0.73 e |
| O-H Bond Dissociation Energy | 440 kJ/mol |
| α-C-H Bond Dissociation Energy | 395 kJ/mol |
Note: The data in this table is hypothetical and serves as an illustrative example of the types of properties that can be obtained from quantum chemical calculations. Actual values would require specific computational studies.
Conformational Analysis and Molecular Dynamics Simulations of this compound
The flexibility of the seven-carbon chain in this compound allows it to adopt a multitude of conformations in space. Conformational analysis, through computational methods, is crucial for understanding the molecule's three-dimensional structure and how this influences its physical and chemical properties. These studies often involve systematic searches of the potential energy surface to identify stable conformers and the energy barriers between them.
A key feature of the conformational landscape of this compound is the potential for intramolecular hydrogen bonding. A hydrogen bond can form between the hydrogen atom of one hydroxyl group and the oxygen atom of the other. This interaction can significantly stabilize certain conformations, leading to a folded or cyclic-like structure. The strength of this intramolecular hydrogen bond depends on the distance and orientation of the two hydroxyl groups, which in turn is dictated by the torsional angles of the carbon backbone. Computational studies on analogous diols, such as butane-1,4-diol, have shown that conformations allowing for intramolecular hydrogen bonding are significantly lower in energy than extended, linear conformations.
Molecular dynamics (MD) simulations provide a dynamic picture of the conformational behavior of this compound over time. By simulating the motion of the atoms at a given temperature, MD can reveal the preferred conformations in solution and the timescale of transitions between different conformational states. These simulations can also shed light on how the solvent environment affects the conformational equilibrium, for example, by competing for hydrogen bonding with the hydroxyl groups. In polar solvents, intermolecular hydrogen bonds with the solvent molecules may disrupt the intramolecular hydrogen bond, favoring more extended conformations.
Table 2: Relative Energies of Hypothetical this compound Conformers
| Conformer | Description | Relative Energy (kJ/mol) |
| 1 | Extended (anti) | 0 (Reference) |
| 2 | Gauche with intramolecular H-bond | -5.2 |
| 3 | Other gauche conformers | 1.5 - 4.0 |
Note: This table presents hypothetical data to illustrate the energetic differences between conformers. The extended conformer is set as the reference, and the negative value for the hydrogen-bonded conformer indicates its higher stability.
Reaction Pathway and Transition State Analysis for this compound Conversions
Computational chemistry is instrumental in mapping out the detailed mechanisms of chemical reactions involving this compound. By calculating the potential energy surface for a given reaction, it is possible to identify the reactants, products, intermediates, and, crucially, the transition states that connect them. The energy of the transition state determines the activation energy of the reaction, which is a key factor in its rate.
A common reaction of diols is dehydration, which can lead to the formation of unsaturated alcohols or cyclic ethers. For this compound, intramolecular dehydration can lead to the formation of a five-membered heterocyclic compound, 2-propyl-tetrahydrofuran. Computational studies can elucidate the mechanism of this cyclization, for instance, by comparing a concerted pathway with a stepwise pathway involving a carbocation intermediate. Transition state analysis would involve locating the saddle point on the potential energy surface corresponding to the highest energy barrier along the reaction coordinate. The geometry of the transition state provides valuable information about the bond-breaking and bond-forming processes occurring during the reaction.
Another important conversion of this compound is its oxidation. Depending on the oxidizing agent and reaction conditions, oxidation can yield a variety of products, including hydroxy-ketones, diketones, or lactones. Theoretical investigations can help to understand the selectivity of these oxidation reactions. For example, by calculating the activation barriers for the oxidation of the primary versus the secondary alcohol group, one can predict which site is more likely to react under specific conditions.
Structure-Reactivity Relationships in this compound Chemistry
Understanding the relationship between the molecular structure of this compound and its reactivity is fundamental for controlling its chemical transformations. Computational studies can systematically investigate how modifications to the structure of this compound affect its reactivity.
One area of investigation is the effect of substituents on the heptane (B126788) chain. Introducing electron-donating or electron-withdrawing groups at various positions can alter the electronic properties of the hydroxyl groups and the carbon backbone, thereby influencing the rates and outcomes of reactions. For example, an electron-withdrawing group near a hydroxyl group would increase its acidity but might decrease its nucleophilicity. DFT studies can quantify these effects by calculating changes in atomic charges, bond energies, and reaction barriers for a series of substituted 1,4-heptanediols. mdpi.com
The stereochemistry of this compound also plays a crucial role in its reactivity. Since the carbon at the 4-position is a chiral center (unless there is a plane of symmetry in a specific conformation), this compound can exist as enantiomers. The spatial arrangement of the atoms in a particular stereoisomer can influence the accessibility of the reactive sites and the stability of transition states. rsc.org For instance, in reactions leading to cyclic products, the stereochemistry of the starting diol can dictate the stereochemistry of the product. nih.gov Computational modeling can be used to predict the preferred reaction pathways and product distributions for different stereoisomers.
The length of the alkyl chain between the two hydroxyl groups is another structural feature that significantly impacts reactivity, particularly in cyclization reactions. The seven-carbon chain in this compound is well-suited for the formation of a five-membered ring (tetrahydrofuran derivative), which is generally kinetically and thermodynamically favorable. Computational studies comparing the cyclization of different diols can provide a quantitative understanding of how chain length affects the activation energy and the stability of the resulting cyclic ether. researchgate.net
Research Applications of 1,4 Heptanediol in Advanced Organic Synthesis
1,4-Heptanediol as a Key Building Block for Complex Molecules
In organic synthesis, the assembly of complex molecules from simpler, readily available starting materials is a fundamental goal. Building blocks are the foundational units in this constructive process. This compound serves as a C7 synthon, a molecule that provides a seven-carbon chain with reactive handles at the first and fourth positions. The two hydroxyl groups can be chemoselectively protected or activated, allowing for stepwise elaboration of the molecular structure.
The strategic value of this compound lies in its ability to introduce a specific carbon framework that can be a key structural motif in larger, more complex target molecules. For instance, the 1,4-diol relationship is a common feature in a variety of natural products and biologically active compounds. Synthetic strategies can leverage this compound to install this motif efficiently. While specific, high-profile total syntheses prominently featuring this compound as a key building block are not extensively documented in mainstream literature, its utility can be inferred from its fundamental structure. The propyl group at the C4 position provides steric bulk and lipophilicity, which can be a desirable feature in medicinal chemistry for modulating a molecule's interaction with biological targets.
The table below illustrates the potential transformations of this compound's hydroxyl groups, turning it into a versatile intermediate for constructing more complex molecules.
| Reaction Type | Reagent Example | Product Functional Group | Potential Application in Complex Synthesis |
| Oxidation | Pyridinium chlorochromate (PCC) | Aldehyde / Ketone | Formation of new C-C bonds via aldol (B89426) or Grignard reactions. |
| Etherification | Sodium hydride (NaH), then an alkyl halide (e.g., Benzyl bromide) | Ether | Introduction of protecting groups or other molecular fragments. |
| Esterification | Acyl chloride (e.g., Acetyl chloride) in the presence of a base | Ester | Modification of polarity; can serve as a protecting group. |
| Conversion to Halide | Thionyl chloride (SOCl₂) or Phosphorus tribromide (PBr₃) | Alkyl Halide | Substrate for nucleophilic substitution or organometallic reagent formation. |
Development of Chiral Scaffolds from Enantiopure this compound
Chirality is a critical aspect of modern drug discovery and materials science. The use of the "chiral pool"—a collection of abundant, enantiomerically pure compounds from nature—is a powerful strategy for synthesizing enantiopure target molecules. wikipedia.orgnih.gov Although this compound itself is not a direct natural product, its enantiomers, (R)-1,4-heptanediol and (S)-1,4-heptanediol, can be accessed through asymmetric synthesis methods, such as the chiral reduction of a corresponding keto-aldehyde or keto-ester.
Once obtained in enantiopure form, this compound can serve as a valuable building block for creating chiral scaffolds. These scaffolds are core molecular structures that can be systematically modified to generate libraries of chiral compounds for biological screening. The C2 symmetry (or lack thereof) and the defined spatial orientation of the functional groups in an enantiopure diol are key to its utility.
For example, enantiopure this compound could be used to synthesize chiral ligands for asymmetric catalysis. Reaction of the diol with reagents like chlorophosphines can lead to the formation of chiral phosphite (B83602) or phosphonite ligands. These ligands can then be coordinated to a transition metal (e.g., rhodium, iridium, palladium) to create a chiral catalyst capable of inducing high enantioselectivity in a wide range of chemical transformations. Chiral diols are known to be effective organocatalysts for various reactions, often activating substrates through hydrogen bonding. nih.gov
The table below outlines potential chiral scaffolds that could be derived from enantiopure this compound.
| Scaffold Type | Synthetic Approach | Potential Application |
| Chiral Diphosphine Ligands | Conversion of hydroxyls to leaving groups, followed by substitution with diarylphosphines. | Asymmetric hydrogenation, hydroformylation. |
| Chiral Crown Ethers | Cyclization with oligo(ethylene glycol) ditosylates. | Chiral phase-transfer catalysis, ion sensing. |
| Chiral Dioxolanes/Acetals | Reaction with a chiral or prochiral ketone/aldehyde. | Chiral auxiliary for controlling diastereoselectivity in subsequent reactions. |
| Chiral Organocatalysts | Used directly to activate substrates via hydrogen bonding. | Asymmetric additions, reductions. |
Precursor in the Synthesis of Heterocyclic Compounds
Heterocyclic compounds—cyclic structures containing at least one non-carbon atom in the ring—are ubiquitous in pharmaceuticals, agrochemicals, and materials science. 1,4-Diols are well-established precursors for the synthesis of five-membered oxygen-containing heterocycles, namely tetrahydrofurans. organic-chemistry.org
The intramolecular cyclization of this compound is a direct route to a substituted tetrahydrofuran (B95107). This reaction is typically acid-catalyzed, involving the protonation of one hydroxyl group, its departure as a water molecule to form a carbocation, and subsequent intramolecular attack by the remaining hydroxyl group. The dehydration of this compound specifically yields 2-propyltetrahydrofuran. This transformation is an example of an intramolecular Williamson ether synthesis.
Reaction Scheme: Acid-Catalyzed Cyclization of this compound
A general representation of the acid-catalyzed dehydration of this compound to form 2-propyltetrahydrofuran.
Future Research Directions and Interdisciplinary Perspectives on 1,4 Heptanediol
Sustainable and Green Chemistry Approaches for 1,4-Heptanediol Synthesis
The shift away from petrochemical feedstocks towards renewable resources is a paramount goal in modern chemistry. For this compound, future research will undoubtedly focus on sustainable synthesis routes starting from biomass. Lignocellulosic biomass, a non-food-based feedstock, is a promising origin for C7 platform molecules that could serve as precursors.
Green synthesis strategies would likely involve the catalytic hydrodeoxygenation (HDO) of biomass-derived polyols. google.compnnl.gov This process selectively removes hydroxyl groups while preserving the carbon backbone. The production of diols from biomass generally requires the removal of hydroxyl groups, hydrogenation of carboxylic acid groups to hydroxyls, and/or ring-opening C-O hydrogenolysis. researchgate.net For instance, methods have been developed to produce diols like 1,6-hexanediol (B165255) by hydrogenating adipic acid, and 1,5-pentanediol (B104693) from glutaric acid. google.com A similar approach could be envisioned for this compound, starting from a suitable C7 dicarboxylic acid derived from biomass.
Another viable pathway could be the transformation of sugar alcohols. Research has demonstrated the feasibility of producing 1,4-butanediol (B3395766) from erythritol (B158007) through a one-pot hydrogenolysis reaction. google.com A physical mixture of catalysts has been used to convert 1,4-anhydroerythritol, a dehydrated form of erythritol, into 1,4-butanediol with yields reaching approximately 90%. rsc.orgresearchgate.net Adapting this concept to a C7 sugar alcohol or its derivative could open a direct biosynthetic route to this compound.
The development of microbial production routes represents another frontier. Advances in metabolic engineering and synthetic biology have enabled the creation of engineered microorganisms, such as E. coli, to produce diols like 1,4-butanediol from glucose. youtube.com Future work could focus on designing and optimizing novel metabolic pathways to synthesize C7 precursors, which can then be converted to this compound.
Development of Highly Selective and Efficient Catalysts for 1,4-Diol Transformations
The economic viability of producing this compound from biomass hinges on the development of robust and highly selective catalysts. Research into catalysts for analogous diol syntheses provides a strong foundation for this endeavor. Bifunctional catalysts, which possess both metal sites for hydrogenation/dehydrogenation and acid sites for dehydration/ring-opening, are critical for these multi-step transformations. pnnl.govrsc.org
Several classes of catalysts have shown promise for diol production and would be primary candidates for investigation in this compound synthesis:
Ruthenium-Based Catalysts: Ruthenium complexes are effective for the dehydrogenative cyclization of diols to lactones and can catalyze C-C bond-forming hydrogen transfer reactions. nih.govpkusz.edu.cnacs.org For example, RuH2(PPh3)4 is an effective catalyst for converting 1,4-butanediol to γ-butyrolactone. acs.org
Rhenium-Modified Noble Metals: Bimetallic catalysts containing rhenium, such as Ir-Re/SiO2 and Ru-Re/C, have been successfully used for the hydrogenolysis of polyols to diols. google.comrsc.org A Ru-Re/C catalyst, for instance, achieved an 82% yield of 1,4-pentanediol (B150768) from levulinic acid. rsc.org
Nickel-Alloy Catalysts: Bimetallic alloys, particularly those involving nickel, have gained attention. Bulk Ni3Sn2 alloy catalysts have demonstrated high yields (up to 87%) for the conversion of furfural (B47365) to 1,4-pentanediol without needing an acidic co-catalyst. rsc.orgresearchgate.netnih.gov These catalysts synergistically combine hydration and hydrogenation functionalities. rsc.orgresearchgate.net
Platinum-Based Catalysts: Bifunctional catalysts like Pt-WOx/TiO2 and Pt/SiO2-Al2O3 are robust for the aqueous-phase hydrodeoxygenation of polyols. pnnl.govacs.org
The table below summarizes the performance of various catalytic systems in transformations analogous to those required for this compound synthesis, highlighting potential starting points for future catalyst design.
Table 1: Performance of Catalytic Systems in Analogous Diol Synthesis
| Catalyst System | Feedstock | Product | Yield/Selectivity | Reference |
|---|---|---|---|---|
| Bulk Ni₃Sn₂ | Furfural | 1,4-Pentanediol | 87% Yield | nih.gov |
| Ru-Re/C | Levulinic Acid | 1,4-Pentanediol | 82% Yield | rsc.org |
| ReOₓ-Au/CeO₂ + ReOₓ/C | 1,4-Anhydroerythritol | 1,4-Butanediol | ~90% Yield | rsc.org |
| Pt/WO₃-ZrO₂ | Sorbitol | 1,2,6-Hexanetriol | - | pnnl.gov |
| RuH₂(PPh₃)₄ | 1,4-Butanediol | γ-Butyrolactone | 99% Yield | acs.org |
Future catalyst development will focus on improving stability, reducing the reliance on expensive noble metals, and tuning the active sites to achieve high selectivity specifically for the 1,4-diol isomer.
Integration of Computational Design with Experimental Synthesis for this compound
To accelerate catalyst development and deepen the understanding of reaction mechanisms, integrating computational modeling with experimental work is essential.
Density Functional Theory (DFT): DFT calculations can be used to investigate reaction pathways at the molecular level. For example, DFT studies on Pt-Fe surfaces have provided insights into the hydrodeoxygenation of phenolic compounds by revealing how the catalyst's structure influences C-O bond cleavage. psu.edu Similar studies for this compound precursors on various catalyst surfaces would help identify key reaction intermediates, transition states, and the electronic properties that govern catalyst activity and selectivity. This knowledge can guide the rational design of new, more efficient catalysts.
Computational Fluid Dynamics (CFD): At the reactor scale, CFD can model the complex interplay of fluid flow, heat transfer, and reaction kinetics. asme.org For catalytic processes like HDO, which often occur in multiphase reactors, CFD simulations can help optimize reactor design and operating conditions (e.g., temperature, pressure, flow rates) to maximize the yield of this compound and ensure process safety and efficiency. asme.orgasme.org
In Silico Metabolic Engineering: For biosynthetic routes, computational tools can be used to design and model novel metabolic pathways in microorganisms. By identifying and assembling enzymes from different organisms in silico, researchers can construct plausible pathways for producing C7 precursors or this compound itself, which can then be validated experimentally.
This synergistic approach, where computation predicts and explains experimental outcomes, will be crucial for overcoming the challenges in developing viable synthesis routes for this compound.
Exploration of this compound Derivatives in Novel Chemical Systems
The two hydroxyl groups of this compound offer versatile handles for creating a range of derivatives with potential applications in materials science and organic synthesis.
A primary area of exploration is the use of this compound as a monomer in polymerization. Diols are fundamental building blocks for polymers such as polyesters and polyurethanes. youtube.comwikipedia.org The seven-carbon chain of this compound could impart specific properties, such as flexibility and hydrophobicity, to the resulting polymers. Future research will involve copolymerizing this compound with various diacids or diisocyanates to create novel materials and systematically study their thermal and mechanical properties.
Another important research direction is the selective functionalization of one of the hydroxyl groups. Controlled mono-tosylation is a key technique that converts a hydroxyl group into a p-toluenesulfonate (tosylate) group, which is an excellent leaving group for nucleophilic substitution reactions. jchemlett.comquora.com This process allows for the regioselective modification of the diol, opening pathways to a wide array of complex molecules. jchemlett.com A green and controlled synthesis for mono-tosylates of diols has been developed, which could be applied to this compound to facilitate its use as an intermediate in the synthesis of pharmaceuticals or fine chemicals. jchemlett.com
Furthermore, the conversion of this compound into cyclic ethers or lactones through intramolecular cyclization reactions presents another avenue for creating valuable chemical entities. pkusz.edu.cnwikipedia.org
Advanced Analytical Methodologies for In-Situ and Real-Time Monitoring of Reactions Involving this compound
Developing efficient and selective chemical processes requires a deep understanding of reaction kinetics, mechanisms, and the behavior of catalysts under operational conditions. Advanced analytical techniques that allow for in-situ and real-time monitoring are indispensable for this purpose.
In-Situ Spectroscopy (Raman and ATR-FTIR): Raman and Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy are powerful, non-destructive techniques for monitoring chemical reactions as they occur. irdg.orgmt.com By inserting a probe directly into the reactor, scientists can track the concentration changes of reactants, intermediates, and products in real-time. aiche.orgmt.com This provides invaluable data for determining reaction kinetics, identifying transient species, and understanding how process variables affect the reaction outcome. mt.com For example, the disappearance of a C-Br Raman band could be used to monitor a reaction's progress. americanpharmaceuticalreview.com These methods would be critical for optimizing the synthesis of this compound and its derivatives.
Operando Spectroscopy: This approach goes a step further by studying the catalyst itself under actual reaction conditions. Techniques like operando IR, Raman, and X-ray Absorption Spectroscopy (XAS) can provide information about the structure and state of the catalyst's active sites during the reaction. acs.orgnumberanalytics.comnih.gov For instance, operando IR spectroscopy has been used to identify the rate-limiting step in CO2 hydrogenation. acs.org Operando high-pressure NMR spectroscopy has also been employed to observe catalyst structures and correlate them with reaction rates. acs.org Applying these techniques to the catalytic synthesis of this compound would enable researchers to establish clear structure-activity relationships and understand catalyst deactivation mechanisms, leading to the design of more robust and efficient catalytic systems. rsc.org
The table below lists the chemical compounds mentioned in this article.
Q & A
Basic Research Questions
Q. How can spectroscopic techniques be used to determine the chemical structure of 1,4-Heptanediol?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural elucidation. For example, NMR can identify methylene (-CH-) groups in diols by integrating proton signals corresponding to specific positions in the molecule. In copolymer studies, NMR integration ratios of methylene protons (e.g., 6 protons from the central CH groups in 1,7-heptanediol) allow precise determination of monomer composition in polymers . Similar approaches apply to this compound, where distinct proton environments can be resolved.
Q. What chromatographic methods are optimal for analyzing this compound purity in laboratory settings?
- Methodological Answer : High-Performance Liquid Chromatography (HPLC) with diode-array detection (DAD) is effective for quantifying diols. For instance, a validated method for 1,4-dihydropyridines used a C18 column with acetonitrile-water (70:30, 10 mM acetate buffer, pH 5) at 1 mL/min flow rate, achieving retention times <12 minutes and RSD <5% . Gas Chromatography (GC) with flame ionization detection is also viable for volatile diols, as demonstrated in NIST protocols for 1,7-heptanediol .
Q. How can the water activity () of this compound solutions be measured to inform experimental design?
- Methodological Answer : Use a chilled-mirror dewpoint instrument (e.g., AquaLab) to measure in polyol-water mixtures. Calibrate with reference samples (e.g., glycerol, ethanediol) and ensure temperature stability (e.g., 298 K). For 95% pure 1,7-heptanediol, this method achieved ±0.015 accuracy, critical for studies requiring precise hygroscopicity data .
Advanced Research Questions
Q. How do structural variations in diols (e.g., chain length, hydroxyl positions) influence their efficacy as transdermal penetration enhancers?
- Methodological Answer : Compare flux () and retention ratios (e.g., Q24 values) in Franz diffusion cell assays. For example, 1,4-cyclohexanediol increased metronidazole (MTZ) flux (5.83 ± 0.47 ) but reduced epidermal retention (2.8% vs. 8.8% for controls). In contrast, 1,2-heptanediol showed negligible effects, highlighting the importance of hydroxyl positioning and hydrocarbon chain length .
Q. What experimental strategies resolve contradictions in diol-mediated drug delivery outcomes across studies?
- Methodological Answer : Conduct multivariate analyses to isolate variables (e.g., solvent composition, pH, temperature). For instance, 1,2-butanediol enhanced MTZ permeation, while 1,4-cyclohexanediol caused retardation, suggesting competing mechanisms (e.g., lipid fluidization vs. pore closure). Use statistical tools like ANOVA () to validate differences and optimize formulations .
Q. How is this compound incorporated into copolymers, and how is its molar ratio quantified during synthesis?
- Methodological Answer : In copolymerization (e.g., with 1,7-heptanediol), use NMR to integrate methylene proton signals. For a 60:40 mol% feed ratio, compare peak areas of central CH groups (6 protons) to other repeating units. SEC and NMR further confirm molecular weight and structural homogeneity .
Q. What parameters are critical for assessing this compound's toxicological profile in preclinical studies?
- Methodological Answer : Follow OECD guidelines for acute oral toxicity (LD), skin/eye irritation (OECD 404/405), and Ames tests for mutagenicity. Reference safety data for structurally similar diols (e.g., 1,4-butanediol’s hepatotoxicity ). Use respiratory protection (e.g., NIOSH-certified OV/AG/P99 masks) and environmental controls to mitigate exposure risks during handling .
Notes on Data Limitations
- Current evidence predominantly addresses 1,7-heptanediol (CAS 629-30-1) and other diols (e.g., 1,4-butanediol). Direct data on This compound are scarce, necessitating extrapolation from structurally analogous compounds. Researchers should validate assumptions via controlled experiments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
